molecular formula C8H9N3O3 B2885039 4-(Methylamino)-3-nitrobenzamide CAS No. 41263-66-5

4-(Methylamino)-3-nitrobenzamide

Cat. No.: B2885039
CAS No.: 41263-66-5
M. Wt: 195.178
InChI Key: WNOSSDZXZJHRNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Methylamino)-3-nitrobenzamide is a useful research compound. Its molecular formula is C8H9N3O3 and its molecular weight is 195.178. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(methylamino)-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O3/c1-10-6-3-2-5(8(9)12)4-7(6)11(13)14/h2-4,10H,1H3,(H2,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNOSSDZXZJHRNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=C1)C(=O)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualization Within the Field of Substituted Nitrobenzamide Chemistry

Substituted nitrobenzamides are a class of organic compounds characterized by a benzamide (B126) core bearing a nitro group (-NO2) and other substituents on the aromatic ring. The presence and position of the nitro group, an electron-withdrawing moiety, alongside other functional groups, significantly influence the molecule's electronic properties, reactivity, and biological activity. This makes them valuable scaffolds in medicinal chemistry and materials science.

The specific compound, 4-(Methylamino)-3-nitrobenzamide, features a methylamino group (-NHCH3) at the 4-position and a nitro group at the 3-position of the benzamide structure. This particular substitution pattern creates a unique electronic environment within the molecule, influencing its potential applications.

Current Significance in Organic Synthesis and Pharmaceutical Science Research

In organic synthesis, 4-(Methylamino)-3-nitrobenzamide serves as a versatile intermediate. biosynth.com Its functional groups—the amide, the secondary amine, and the nitro group—offer multiple sites for chemical modification, allowing for the construction of more complex molecules. For instance, it is a precursor in the synthesis of various heterocyclic compounds. A notable synthesis route for a related compound, N-methyl-4-(methylamino)-3-nitrobenzamide, starts from 4-chloro-3-nitrobenzoic acid, highlighting a high-yield production method. google.com

In pharmaceutical science, benzamide (B126) derivatives are recognized for a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. researchgate.netontosight.ai Specifically, substituted nitrobenzamides have been investigated for their potential as therapeutic agents. Research into novel 4-substituted-3-nitrobenzamide derivatives has shown that some of these compounds exhibit potent anti-tumor activity against various cancer cell lines. nih.gov

Scope and Objectives of Academic Inquiry into 4 Methylamino 3 Nitrobenzamide

Multi-Step Synthesis Pathways for this compound

The efficient construction of the this compound scaffold often involves multi-step reaction sequences that are carefully designed to maximize yield and purity. These pathways typically begin with readily available aromatic precursors and strategically introduce the required functional groups.

Reaction Sequence Optimization from Aromatic Precursors

A common and industrially viable approach to synthesizing this compound starts from 4-chlorobenzoic acid. guidechem.com This method involves a nitration reaction, followed by a nucleophilic aromatic substitution and subsequent amidation.

Strategic Use of Amidation Reactions

Amidation, the formation of an amide bond, is a pivotal step in the synthesis of this compound. This transformation can be achieved through several methods, each with its own advantages.

A widely used method involves the conversion of the carboxylic acid group of 4-(methylamino)-3-nitrobenzoic acid into a more reactive acyl chloride. This is typically accomplished by treating the acid with thionyl chloride (SOCl₂). biosynth.comgoogle.com The resulting 4-(methylamino)-3-nitrobenzoyl chloride is then reacted with ammonia (B1221849) or an appropriate amine to furnish the desired amide. biosynth.comgoogle.com

Alternatively, coupling agents commonly employed in peptide synthesis can be utilized for the direct amidation of 4-(methylamino)-3-nitrobenzoic acid. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt), can facilitate the formation of the amide bond under milder conditions. fishersci.it

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in the synthesis of this compound and its precursors. scribd.com The presence of the electron-withdrawing nitro group in the aromatic ring is essential, as it activates the ring towards nucleophilic attack, facilitating the displacement of a leaving group, typically a halogen. scribd.com

In the synthesis of the key intermediate, 4-(methylamino)-3-nitrobenzoic acid, the chlorine atom of 4-chloro-3-nitrobenzoic acid is displaced by methylamine (B109427). guidechem.comjustia.com This reaction is a classic example of an SNAr reaction. The rate and efficiency of this substitution are influenced by factors such as the nature of the solvent, temperature, and the concentration of the nucleophile.

Another example of an SNAr approach is the synthesis of 4-(methylamino)-3-nitrobenzonitrile (B1335359) from 4-fluoro-3-nitrobenzonitrile. In this case, the fluorine atom serves as the leaving group and is displaced by methylamine. The higher electronegativity of fluorine can sometimes lead to faster reaction rates compared to chlorine. scribd.com

Synthesis of Key Precursors and Analogues

The availability of key precursors and the ability to synthesize various analogues are crucial for expanding the chemical space and exploring the structure-activity relationships of compounds related to this compound.

Derivation of 4-(Methylamino)-3-nitrobenzoic Acid and its Esters

As previously mentioned, 4-(methylamino)-3-nitrobenzoic acid is a pivotal intermediate. Its synthesis is most commonly achieved by the reaction of 4-chloro-3-nitrobenzoic acid with methylamine. guidechem.comjustia.com The reaction conditions can be optimized to achieve high yields. For instance, heating 4-chloro-3-nitrobenzoic acid in a 30% aqueous methylamine solution followed by acidification to precipitate the product is a common procedure. guidechem.com

The corresponding esters of 4-(methylamino)-3-nitrobenzoic acid are also valuable intermediates. These can be prepared by standard esterification methods from the carboxylic acid. For example, reacting 4-(methylamino)-3-nitrobenzoic acid with an alcohol in the presence of an acid catalyst can yield the desired ester. Alternatively, the acyl chloride, 4-(methylamino)-3-nitrobenzoyl chloride, can be reacted with an alcohol to form the ester. These esters are often used in subsequent reactions, such as the synthesis of more complex amide derivatives. justia.comgoogleapis.com

Exploration of Different Starting Materials (e.g., 4-Chloro-, 4-Fluoro-benzoic acid derivatives)

The key step in utilizing these starting materials is a nucleophilic aromatic substitution (SNAr) reaction, where the halogen at the 4-position is displaced by methylamine. The nitro group at the 3-position is crucial as it activates the aromatic ring towards nucleophilic attack.

4-Fluoro-3-nitrobenzoic acid serves as another viable starting material. ossila.com The carbon-fluorine bond is generally more susceptible to nucleophilic attack in SNAr reactions compared to the carbon-chlorine bond. This enhanced reactivity can potentially lead to milder reaction conditions and improved yields. For instance, 4-fluoro-3-nitrobenzoic acid is a known precursor for the synthesis of benzimidazole derivatives, highlighting its utility in constructing complex heterocyclic systems. ossila.com

The following table provides a comparative overview of the synthesis of 4-(alkylamino)-3-nitrobenzoic acid derivatives from different halogenated precursors.

Starting MaterialAmineProductYieldReference
4-Chloro-3-nitrobenzoic acidMethylamine4-(Methylamino)-3-nitrobenzoic acid91.7% guidechem.com
4-Chloro-3-nitrobenzoic acidMethylamineN-Methyl-4-(methylamino)-3-nitrobenzamide (overall yield)97.5% google.com
Methyl 4-chloro-3-nitrobenzoateIsopropylamine4-Isopropylamino-3-nitro-benzoic acid methyl ester>98%

Novel Synthetic Strategies and Method Development

To enhance the efficiency, selectivity, and sustainability of the synthesis of this compound and its congeners, researchers have been exploring novel synthetic strategies.

Exploration of Catalytic Methodologies for Enhanced Yield and Selectivity

Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of carbon-nitrogen bonds. nih.gov These methods offer the potential for higher yields and greater functional group tolerance compared to traditional SNAr reactions. For the synthesis of N-substituted benzamides, palladium-catalyzed aminocarbonylation of aryl halides provides a highly selective route. nih.gov This approach involves the reaction of an aryl halide with an amine and carbon monoxide in the presence of a palladium catalyst. While specific applications to this compound are not extensively documented, the general applicability of these methods suggests their potential for optimizing its synthesis. The use of specialized ligands, such as Xantphos, has been shown to be crucial for the successful coupling of amides and amines with heterocyclic halides. nih.gov

Investigations into Sustainable Synthesis Protocols

In line with the principles of green chemistry, efforts are being made to develop more environmentally benign synthetic routes.

Microwave-Assisted Synthesis: Microwave irradiation has been demonstrated to significantly accelerate organic reactions, often leading to higher yields and shorter reaction times. pnrjournal.com This technology has been successfully applied to the synthesis of various heterocyclic compounds, including benzimidazoles, which share structural motifs with derivatives of the target compound. dergipark.org.tr The application of microwave-assisted synthesis to the amination of 4-halo-3-nitrobenzoic acid could offer a more energy-efficient and rapid alternative to conventional heating.

Flow Chemistry: Continuous flow synthesis is another promising approach for improving the safety and efficiency of chemical processes. rsc.org Reactions are performed in a continuous stream within a microreactor, allowing for precise control over reaction parameters such as temperature and residence time. This can lead to improved yields and reduced byproduct formation. rsc.org Flow chemistry has been utilized for the nitration of aromatic compounds, a key step in the synthesis of the precursors, offering enhanced safety for this often highly exothermic reaction. guidechem.com

Reaction Mechanism Elucidation for Key Synthetic Steps

A thorough understanding of the reaction mechanisms is fundamental for optimizing synthetic protocols and predicting the outcome of new transformations.

Mechanistic Studies of Amine Introduction

The introduction of the methylamino group onto the 4-position of the 3-nitrobenzoic acid core proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This multi-step process can be outlined as follows:

Nucleophilic Attack: The methylamine, acting as a nucleophile, attacks the carbon atom bearing the halogen (chlorine or fluorine). This attack is facilitated by the strong electron-withdrawing nitro group at the ortho position, which polarizes the C-X bond and stabilizes the forming intermediate.

Formation of a Meisenheimer Complex: The attack of the nucleophile leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and, crucially, onto the oxygen atoms of the nitro group. This delocalization is key to the stability of the intermediate and the feasibility of the reaction.

Departure of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the halide ion (Cl⁻ or F⁻), which is a good leaving group.

The higher reactivity of the fluoro-substituted precursor compared to the chloro-substituted one in SNAr reactions is attributed to the high electronegativity of fluorine, which makes the ipso-carbon more electrophilic and facilitates the initial nucleophilic attack.

Analysis of Nitration and Acyl Chlorination Pathways

Nitration Pathway: The nitration of a benzoic acid derivative to introduce the nitro group at the 3-position is a classic electrophilic aromatic substitution (EAS) reaction. The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). The nitronium ion is then attacked by the electron-rich aromatic ring. The carboxyl group is a deactivating, meta-directing group, which is why the nitro group is primarily introduced at the position meta to it. Computational studies can be employed to predict the regioselectivity of nitration based on the electron density of the aromatic ring. masterorganicchemistry.com

Acyl Chlorination Pathway: The conversion of the carboxylic acid group of 4-(methylamino)-3-nitrobenzoic acid to an acyl chloride is a necessary step for the final amidation to form this compound. This is typically achieved using thionyl chloride (SOCl₂). The mechanism involves the following steps:

The carboxylic acid attacks the sulfur atom of thionyl chloride.

A chloride ion is eliminated and then attacks the carbonyl carbon of the protonated intermediate.

This leads to the formation of a tetrahedral intermediate which then collapses, releasing sulfur dioxide (SO₂), a proton, and the acyl chloride product.

This transformation converts the poor leaving group (-OH) of the carboxylic acid into a much better leaving group (-OS(O)Cl), facilitating the subsequent nucleophilic attack by an amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the cornerstone for determining the precise arrangement of atoms in this compound. Through the analysis of proton (¹H) and carbon-13 (¹³C) spectra, along with two-dimensional correlation experiments, an unambiguous assignment of the entire structure can be achieved. While specific, peer-reviewed spectral data for this exact compound is not widely published, a detailed analysis can be predicted based on established chemical shift principles and data from structurally similar compounds. A publication focused on novel 4-substituted-3-nitrobenzamide derivatives confirms that ¹H NMR, ¹³C NMR, and mass spectrometry are the standard methods for structural confirmation of this class of compounds. nih.gov

The ¹H NMR spectrum provides information on the number, environment, and connectivity of protons in the molecule. For this compound, distinct signals are expected for the aromatic protons, the methylamino group protons, and the primary amide protons.

The aromatic region is predicted to show a complex splitting pattern characteristic of an ABC spin system.

H-2: The proton at position 2 is flanked by two strongly electron-withdrawing groups (the nitro group at C3 and the benzamide (B126) group at C1), causing it to be the most deshielded aromatic proton, appearing furthest downfield as a doublet.

H-6: This proton is ortho to the benzamide group and meta to the nitro group. It is expected to appear as a doublet of doublets due to coupling with H-5.

H-5: Being ortho to the electron-donating methylamino group, this proton will be the most shielded (upfield) of the aromatic signals and will appear as a doublet.

The substituent groups will show the following characteristic signals:

-CONH₂: The two protons of the primary amide are diastereotopic and may appear as two separate broad singlets.

-NHCH₃: The amine proton (NH) is expected to produce a broad signal that may show coupling to the adjacent methyl protons, appearing as a quartet. The methyl protons (-CH₃) would correspondingly appear as a doublet.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-2~8.4 - 8.6d (doublet)~2.0
H-6~7.8 - 8.0dd (doublet of doublets)~8.5, 2.0
H-5~6.9 - 7.1d (doublet)~8.5
-CONH₂~7.5 - 8.0br s (broad singlet)-
-NHCH₃ (amine H)~8.1 - 8.3q (quartet) / br s~5.0
-NHCH₃ (methyl H)~3.0 - 3.2d (doublet)~5.0

The ¹³C NMR spectrum reveals the electronic environment of each carbon atom. The spectrum for this compound is expected to show eight distinct signals corresponding to the six aromatic carbons, the carbonyl carbon, and the methyl carbon.

Carbonyl Carbon (C=O): This will be the most downfield signal, typical for an amide carbonyl.

Aromatic Carbons: The carbons directly attached to the electron-withdrawing nitro group (C3) and the electron-donating amino group (C4) will be significantly shifted. C3 is expected to be downfield, while C4 will be shifted upfield relative to unsubstituted benzene (B151609). C1, attached to the carbonyl, and C2, situated between the two deactivating groups, will also be significantly downfield.

Methyl Carbon: The methyl carbon of the amino group will appear in the aliphatic region at the far upfield end of the spectrum.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O~168 - 170
C4~148 - 150
C3~135 - 137
C1~133 - 135
C2~130 - 132
C6~125 - 127
C5~112 - 114
-CH₃~29 - 31

To confirm the assignments made from one-dimensional spectra and to piece together the molecular structure, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. For this compound, a key COSY correlation would be observed between the adjacent aromatic protons H-5 and H-6. Another crucial correlation would be seen between the amine proton (-NH) and the methyl protons (-CH₃) of the methylamino group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment maps protons to the carbons they are directly attached to. bldpharm.com It provides direct ¹H-¹³C one-bond correlations. This would be used to definitively link the predicted proton signals to their corresponding carbon signals in Table 1 and Table 2, for instance, confirming the assignments of C5-H5, C6-H6, C2-H2, and the methyl C-H.

A correlation from the methyl protons (-CH₃) to the aromatic C4, confirming the position of the methylamino group.

Correlations from the amide protons (-CONH₂) to the carbonyl carbon (C=O) and the aromatic C1.

Correlations from the aromatic proton H-2 to carbons C1, C3, and C6, and from H-5 to C1, C3, and C4, which would unambiguously lock in the substitution pattern on the aromatic ring.

Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including both FT-IR and Raman techniques, probes the vibrational modes of a molecule. These methods are highly effective for identifying functional groups and providing a unique "fingerprint" for the compound.

FT-IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The spectrum provides direct evidence for the presence of the key functional groups in this compound. For related 4-amino-3-nitrobenzamide (B1280802) structures, key absorptions include the amide C=O stretch (~1650 cm⁻¹) and the nitro N-O stretches (~1520 and 1350 cm⁻¹).

Table 3: Predicted FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3450 and ~3350N-H Asymmetric & Symmetric StretchPrimary Amide (-CONH₂)
~3300N-H StretchSecondary Amine (-NHCH₃)
~3100 - 3000C-H StretchAromatic
~2950 - 2850C-H StretchAliphatic (-CH₃)
~1650C=O Stretch (Amide I)Primary Amide (-CONH₂)
~1620N-H Bend (Amide II)Primary Amide (-CONH₂)
~1580, ~1500C=C StretchAromatic Ring
~1530N=O Asymmetric StretchNitro (-NO₂)
~1350N=O Symmetric StretchNitro (-NO₂)
~1250C-N StretchAryl Amine

Raman spectroscopy is a light scattering technique that provides information complementary to FT-IR. While IR activity depends on a change in dipole moment during a vibration, Raman activity depends on a change in polarizability. Therefore, symmetric vibrations and bonds involving non-polar groups often produce strong Raman signals.

For this compound, the Raman spectrum would be particularly useful for observing:

Nitro Group: The symmetric stretch of the nitro group (~1350 cm⁻¹) is typically one of the most intense peaks in the Raman spectrum of nitroaromatic compounds.

Aromatic Ring: The symmetric "ring breathing" vibrations of the substituted benzene ring, which are often weak in the IR spectrum, would be prominent in the Raman spectrum, providing a clear fingerprint in the 1000-1600 cm⁻¹ region.

Carbonyl Group: The C=O stretch is typically weaker in Raman spectra compared to its intense absorption in IR.

The combination of FT-IR and Raman spectroscopy provides a more complete vibrational analysis, confirming the presence of all key functional groups and offering a detailed spectroscopic signature for this compound.

Mass Spectrometry for Precise Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the structure of this compound. Soft ionization techniques are particularly suited for this molecule, preventing extensive degradation and allowing for the observation of the intact molecular ion.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for analyzing polar molecules like this compound. In ESI-MS, the molecule is expected to be detected primarily as its protonated form, [M+H]⁺. Given the molecular formula C₈H₉N₃O₃, the average molecular weight is approximately 195.18 g/mol . Therefore, the ESI-MS spectrum would be expected to show a prominent signal for the singly charged protonated molecule at a mass-to-charge ratio (m/z) of approximately 196.19.

Further analysis of the ESI-MS/MS spectrum, which involves isolating the parent ion and inducing fragmentation, would provide insight into the compound's connectivity. While specific experimental fragmentation data is not publicly available, fragmentation pathways can be predicted based on the structure. Common fragmentation patterns for related benzamides often involve the cleavage of the amide bond.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which is crucial for confirming the elemental composition of this compound. By measuring the m/z value to several decimal places, HRMS can distinguish the compound from other molecules with the same nominal mass. The exact monoisotopic mass of this compound is calculated based on the masses of the most abundant isotopes of its constituent elements. This precise measurement is a definitive method for verifying the molecular formula of a synthesized compound.

Table 1: Calculated HRMS Data for this compound

Molecular FormulaIon TypeCalculated Exact Mass (Da)
C₈H₉N₃O₃[M]195.0644
[M+H]⁺196.0722

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most powerful technique for unambiguously determining the three-dimensional atomic arrangement of a molecule in its solid state. This method provides precise information on bond lengths, bond angles, and the spatial relationship between different functional groups.

Single-Crystal X-ray Diffraction Studies for Atomic Coordinates and Bond Parameters

To perform a single-crystal X-ray diffraction study, a high-quality single crystal of this compound must first be grown, typically through slow evaporation of a suitable solvent. This crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is collected and analyzed. This analysis yields the electron density map of the molecule, from which the positions of individual atoms can be determined.

Although a specific crystal structure for this compound is not available in open-access crystallographic databases, the study would yield a comprehensive set of atomic coordinates. From these coordinates, precise bond lengths, bond angles, and torsion angles are calculated, defining the exact conformation of the molecule in the crystalline state. This includes the planarity of the benzene ring and the orientation of the methylamino, nitro, and benzamide substituents relative to the ring. For related nitrobenzamide structures, the nitro group is often observed to be slightly twisted out of the plane of the benzene ring. illinois.edu

Analysis of Crystal Packing Motifs and Intermolecular Interactions (e.g., Hydrogen Bonding, van der Waals Forces)

The crystal structure reveals not only the intramolecular geometry but also how molecules are arranged in the crystal lattice. This packing is governed by a network of intermolecular interactions. For this compound, several key interactions are expected to dictate the crystal packing:

Hydrogen Bonding: The molecule has two hydrogen bond donor groups (the -NH₂ of the amide and the -NH of the methylamino group) and multiple acceptor sites (the carbonyl oxygen of the amide and the two oxygens of the nitro group). This allows for a rich network of hydrogen bonds. For instance, amide-to-amide hydrogen bonds often form a robust R²₂(8) ring motif, creating centrosymmetric dimers. illinois.edu These dimers can be further linked into chains or sheets through hydrogen bonds involving the nitro and methylamino groups.

Analysis of these interactions is crucial for understanding the physical properties of the solid material, such as its melting point and solubility.

Table 2: Potential Intermolecular Interactions in Crystalline this compound

Interaction TypeDonor GroupAcceptor GroupPotential Supramolecular Motif
Hydrogen BondAmide N-HAmide C=ODimer (R²₂(8) motif)
Amide N-HNitro OChain / Sheet
Methylamino N-HAmide C=O or Nitro OChain / Sheet
π-π StackingBenzene RingBenzene RingParallel or T-shaped packing

Resolution of Crystallographic Data Discrepancies through Advanced Refinement Tools

During the process of structure solution and refinement, crystallographers may encounter issues such as twinning, structural disorder, or poor data quality. For a molecule like this compound, the methylamino group could potentially exhibit conformational disorder.

Advanced refinement programs, such as SHELXL, provide tools to model and resolve these discrepancies. For example, disordered atoms can be modeled over multiple positions with partial occupancies. In cases of crystal twinning, where multiple crystal domains are intergrown, the software can de-convolute the diffraction data from the different components. The successful refinement of such complex data is essential for obtaining an accurate and reliable crystal structure. In some cases, collecting diffraction data at low temperatures (e.g., 100 K) can mitigate issues by reducing thermal motion, leading to a more ordered structure and higher quality data.

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic techniques are indispensable in the synthesis and analysis of "this compound," providing robust methods for assessing its purity and for monitoring the progress of its synthesis. High-Performance Liquid Chromatography (HPLC) is a cornerstone for quantitative analysis and purity verification, while Thin Layer Chromatography (TLC) offers a rapid and effective means of tracking reaction progression.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

The development of a precise and reliable HPLC method is critical for the quality control of "this compound." This involves a systematic approach to optimizing various chromatographic parameters to achieve a desirable separation of the main compound from any impurities or starting materials. While a specific, validated method for "this compound" is not extensively documented in publicly available literature, a suitable method can be developed based on the analysis of structurally similar nitroaromatic compounds and benzamides. nih.govnih.govsigmaaldrich.com

A reverse-phase HPLC method is generally the most effective approach for a compound of this polarity. The selection of a stationary phase is a crucial first step. Columns such as C18 are a common starting point, but for compounds with polar functional groups like nitro and amino groups, an Ascentis RP-Amide or Ascentis Phenyl column may offer enhanced retention and selectivity. sigmaaldrich.com The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. The inclusion of a buffer, like one containing phosphate (B84403) or formate, is important to control the pH and ensure the consistent ionization state of the analyte, leading to reproducible retention times. sigmaaldrich.com For detection, the nitroaromatic chromophore in "this compound" allows for strong UV absorbance, with detection wavelengths typically set around 254 nm or 320 nm. nih.govnih.gov

Method validation would be carried out in accordance with established guidelines to ensure the method is fit for its intended purpose. This would involve assessing parameters such as linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantification (LOQ).

Table 1: Representative HPLC Method Parameters for Purity Analysis of this compound

ParameterCondition
Column Ascentis RP-Amide, 5 µm, 4.6 x 150 mm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 0-20 min: 10-90% B20-25 min: 90% B25-26 min: 90-10% B26-30 min: 10% B
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30 °C

This table presents a hypothetical but scientifically plausible set of HPLC conditions that would serve as a starting point for method development for "this compound".

Thin Layer Chromatography (TLC) in Reaction Progress Monitoring

Thin Layer Chromatography (TLC) is a vital tool for the real-time monitoring of the synthesis of "this compound." It allows a chemist to quickly assess the consumption of starting materials and the formation of the product. The synthesis of "this compound" can be monitored by spotting a small amount of the reaction mixture onto a TLC plate at regular intervals. jsynthchem.comrochester.eduacs.org

The choice of the mobile phase, or eluent, is critical for achieving good separation of the spots on the TLC plate. A common strategy is to use a mixture of a non-polar solvent and a more polar solvent, with the ratio adjusted to achieve an optimal retention factor (Rf) for the product, typically between 0.3 and 0.5. rochester.edu For a compound like "this compound," a mixture of a non-polar solvent like dichloromethane (B109758) or ethyl acetate (B1210297) with a polar solvent like methanol would be appropriate. acs.org

Visualization of the spots on the TLC plate can often be achieved under UV light (at 254 nm or 365 nm) due to the UV-active nature of the aromatic rings and the nitro group. acs.org Staining with a developing agent, such as potassium permanganate (B83412) or iodine vapor, can also be used for visualization. acs.org By comparing the intensity of the spot corresponding to the starting material with that of the product spot over time, the progress of the reaction can be effectively monitored.

Table 2: Example TLC Systems for Monitoring the Synthesis of this compound

Starting MaterialProductEluent System (v/v)Expected Rf (Product)
4-Chloro-3-nitrobenzamideThis compoundEthyl Acetate / Hexane (1:1)~0.4
4-Fluoro-3-nitrobenzoic acidThis compoundDichloromethane / Methanol (95:5)~0.5

This table provides examples of TLC solvent systems that could be used to monitor the synthesis of "this compound," based on methods for analogous chemical transformations.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of many-body systems. It is particularly effective for modeling the electronic structure and reactivity of organic molecules. Quantum chemical calculations can model the compound's electronic properties, with methods like HOMO-LUMO analysis predicting sites for electrophilic and nucleophilic attacks.

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the ground state geometry. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the most stable three-dimensional structure.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for predicting chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO (Highest Occupied Molecular Orbital): This orbital acts as an electron donor. The regions of the molecule where the HOMO is concentrated are prone to electrophilic attack.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital acts as an electron acceptor. The regions where the LUMO is concentrated are susceptible to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the energy gap, is a critical parameter. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. The calculated HOMO and LUMO energy gaps can confirm that charge transfer occurs within the molecule. niscpr.res.in In this compound, the electron-donating methylamino group and the electron-withdrawing nitro and benzamide groups create a push-pull system, which is expected to lower the HOMO-LUMO gap and facilitate intramolecular charge transfer.

Table 1: Key Concepts in Frontier Molecular Orbital Analysis

ConceptDescriptionSignificance for this compound
HOMO The highest energy molecular orbital that contains electrons.Indicates regions likely to donate electrons and react with electrophiles. Expected to be localized near the methylamino group and benzene ring.
LUMO The lowest energy molecular orbital that is empty of electrons.Indicates regions likely to accept electrons and react with nucleophiles. Expected to be localized on the nitro group and the carbonyl carbon of the amide.
Energy Gap (ΔE) The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO).A smaller gap implies higher chemical reactivity and lower kinetic stability. The substituent pattern suggests a relatively small gap.

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution across a molecule. It maps the electrostatic potential onto the electron density surface, providing a guide to the molecule's reactive sites. researchgate.net

In an MEP map, different colors represent different potential values:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas that are favorable for electrophilic attack.

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas that are susceptible to nucleophilic attack.

Green/Yellow: Regions of neutral or intermediate potential.

For this compound, the MEP map would be expected to show a high negative potential (red) around the oxygen atoms of the nitro group and the carbonyl group of the amide, making them prime sites for interaction with electrophiles or hydrogen bond donors. Conversely, the hydrogen atoms of the amine and amide groups would exhibit a positive potential (blue), identifying them as sites for nucleophilic interaction or hydrogen bond donation. researchgate.net

Mulliken population analysis is a method used in computational chemistry to estimate the partial atomic charges on the atoms within a molecule. niscpr.res.inresearchgate.net These charges are calculated by partitioning the total electron population among the constituent atoms based on the basis functions used in the molecular orbital calculations. uni-muenchen.de

Understanding the atomic charge distribution is crucial as it influences many molecular properties, including the dipole moment, polarizability, and electronic structure. niscpr.res.in For this compound, a Mulliken charge analysis would likely show:

Significant negative charges on the highly electronegative oxygen and nitrogen atoms.

Positive charges on the hydrogen atoms, particularly those attached to nitrogen.

A complex charge distribution on the carbon atoms of the benzene ring, influenced by the competing electronic effects of the attached functional groups.

Quantum Chemical Studies on Reaction Mechanisms and Transition States

While specific studies on the reaction mechanisms of this compound are not detailed in the available literature, quantum chemical methods are ideally suited for such investigations. These studies would involve mapping the potential energy surface of a reaction to identify the lowest energy path from reactants to products.

This involves locating and characterizing the structures of transition states—the highest energy point along the reaction coordinate. By calculating the energy of the transition state relative to the reactants, chemists can determine the activation energy, which is a key factor governing the reaction rate. Such studies could be applied to understand its synthesis or its interactions with biological targets.

Molecular Dynamics Simulations for Conformational Space Exploration and Solvent Effects

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, MD simulations can explore its conformational space by simulating its dynamic behavior.

These simulations can assess the molecule's conformational stability under different conditions, such as varying temperature or pH. Furthermore, MD simulations are invaluable for studying the effects of solvents. By explicitly including solvent molecules in the simulation box, one can observe how interactions like hydrogen bonding with the solvent affect the solute's conformation and dynamics. This is critical for understanding its behavior in a biological environment or in a reaction medium.

Intermolecular Interaction Analysis in Condensed Phases

The arrangement of molecules in a solid-state, or condensed phase, is governed by a complex network of intermolecular interactions. Understanding these interactions is crucial for predicting the physical properties of a compound, such as its melting point, solubility, and crystal packing.

Hirshfeld Surface Analysis for Quantifying Molecular Interactions in Crystals

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This technique maps the electron distribution of a molecule within its crystalline environment, providing a detailed picture of the close contacts between neighboring molecules.

Table 1: Key Intermolecular Contacts Identified by Hirshfeld Surface Analysis in Related Benzamide Derivatives
Interaction TypePercentage Contribution (Compound 1)Percentage Contribution (Compound 2)
H···H43% researchgate.net29.0% researchgate.net
C···H / H···C18% researchgate.net28.2% researchgate.net
O···H / H···O17% researchgate.net30.5% researchgate.net
N···H / H···N6% researchgate.net-
Compound 1: N-(3-Chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide. researchgate.net
Compound 2: Another benzamide derivative. researchgate.net

Prediction of Molecular Interactions with Potential Biological Targets

Computational methods are invaluable in modern drug discovery for predicting how a small molecule, or ligand, might interact with a biological target, such as a protein or enzyme. These predictions can guide the design of new drugs with improved efficacy and fewer side effects.

Molecular Docking Methodologies for Ligand-Receptor Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. jddhs.com This method is widely used to screen virtual libraries of compounds and to understand the molecular basis of drug-receptor interactions. jddhs.com

For derivatives of 4-aminobenzamide (B1265587), molecular docking studies have been employed to investigate their binding affinity to targets like poly(ADP-ribose) polymerase (PARP), which is relevant in cancer therapy. The nitro and amino groups of these compounds are capable of forming hydrogen bonds and other interactions with the amino acid residues in the active site of the target protein, influencing its activity. For instance, in the case of N-(alkyl/aryl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide derivatives, molecular docking and molecular dynamics simulations have been used to investigate their antidiabetic potential by studying their interactions with α-glucosidase and α-amylase enzymes. tandfonline.com These studies help in understanding the structure-activity relationships and in identifying key interactions that contribute to the biological activity.

In Silico Design of Derivatives with Tailored Interaction Profiles

In silico (computer-aided) design allows for the rational modification of a lead compound to improve its binding affinity, selectivity, and pharmacokinetic properties. By understanding the interaction profile of the parent molecule, medicinal chemists can design new derivatives with enhanced biological activity.

Starting from a lead compound like this compound, new derivatives can be designed by modifying its chemical structure. For example, a series of novel 4-substituted-3-nitrobenzamide derivatives were designed and synthesized, and their anti-tumor activities were evaluated against various cancer cell lines. nih.gov The results indicated that many of these compounds exhibited potent anti-tumor activity, with some showing GI50 values in the micromolar range. nih.gov Another study focused on the synthesis of sulfonanilide derivatives and found that compounds containing a 4-chloro-3-nitro benzamide group showed significant inhibition of breast cancer cell growth. scispace.com These studies demonstrate the power of in silico design in generating new chemical entities with desired biological profiles. The structure-activity relationship (SAR) data obtained from these studies is crucial for further optimization of the lead compound.

Table 2: Examples of In Silico Designed Derivatives and their Biological Activities
Parent Compound/ScaffoldDerivative TypeBiological Target/ActivityKey Findings
4-Substituted-3-nitrobenzamideVarious substitutions at the 4-positionAnti-tumor (HCT-116, MDA-MB435, HL-60 cell lines)Several derivatives showed potent inhibitory activities with GI50 values in the micromolar range. nih.gov
Sulfonanilide4-chloro-3-nitro benzamide groupAnti-proliferative (SK-BR-3 breast cancer cells)Significant cell growth inhibition observed. scispace.com
NotopterolFuranocoumarin scaffold with various linkers and ringsAChE, BACE1, and GSK3β inhibition (Alzheimer's disease)A derivative showed balanced inhibitory activity against all three targets. acs.org

Advanced Research Applications in Organic and Medicinal Chemistry

Role as a Key Chemical Intermediate in Complex Organic Synthesis

4-(Methylamino)-3-nitrobenzamide serves as a crucial building block in the synthesis of a variety of complex organic molecules. Its unique structure, featuring both an electron-donating methylamino group and an electron-withdrawing nitro group on a benzamide (B126) framework, makes it a versatile intermediate for constructing elaborate molecular architectures.

Precursor in the Synthesis of Heterocyclic Scaffolds (e.g., Triazole, Benzimidazole (B57391), Benzoxadiazole Derivatives)

The chemical reactivity of this compound lends itself to the formation of various heterocyclic systems, which are core structures in many pharmacologically active compounds.

Benzimidazole Derivatives: This compound is a key starting material for synthesizing benzimidazole derivatives. google.comresearchgate.net The synthesis typically involves the reduction of the nitro group to an amino group, creating a 1,2-diamino intermediate that can then be cyclized with various reagents to form the benzimidazole ring. mdpi.comingentaconnect.com For instance, reaction with formic acid after reduction leads to the formation of a benzimidazole core. mdpi.com These benzimidazole scaffolds are of significant interest in medicinal chemistry due to their wide range of biological activities, including their use in developing treatments for hereditary immunodeficiency, autoimmune diseases, and hematopoietic dysfunctions. google.comresearchgate.net

Triazole Derivatives: this compound is also utilized as an intermediate in the synthesis of triazole derivatives. google.com These derivatives have shown potential therapeutic applications in managing conditions such as diabetes, hypertension, insulin (B600854) resistance, dementia, and schizophrenia. google.com

Benzoxadiazole Derivatives: The structural features of this compound make it a suitable precursor for creating benzoxadiazole scaffolds. These heterocyclic compounds are explored for their potential pharmacological activities.

Intermediate in the Synthesis of Specific Drug Molecules (e.g., Dabigatran Etexilate Mesylate)

One of the most notable applications of this compound is its role as a key intermediate in the synthesis of Dabigatran Etexilate Mesylate, a potent oral anticoagulant. researchgate.netgoogle.comgoogle.comjustia.comgoogle.com

Interactive Table: Synthesis of Dabigatran Etexilate Mesylate Intermediates

Starting MaterialReagent(s)Intermediate ProductReference(s)
4-Chloro-3-nitrobenzoic acidMethylamine (B109427)4-(Methylamino)-3-nitrobenzoic acid google.comjustia.compatsnap.com
4-(Methylamino)-3-nitrobenzoic acidThionyl chloride4-(Methylamino)-3-nitrobenzoyl chloride google.comgoogle.com
4-(Methylamino)-3-nitrobenzoyl chlorideEthyl 3-(pyridin-2-ylamino)propanoateEthyl 3-(4-(methylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate google.comgoogle.comjustia.com
Ethyl 3-(4-(methylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoatePd/C, H2 or Fe/acetic acidEthyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate google.comgoogle.com

Exploration of Biological Target Interaction Mechanisms (Theoretical and In Vitro Focus)

The structural motifs present in this compound and its derivatives have prompted investigations into their interactions with various biological targets. These studies are primarily theoretical and in vitro, focusing on understanding the molecular basis of their potential biological activities.

Investigations into Enzyme Inhibition (e.g., Trypanosoma cruzi trans-sialidase)

A significant area of research has been the evaluation of derivatives of 4-aminobenzamide (B1265587) against Trypanosoma cruzi, the parasite responsible for Chagas disease. A closely related compound, 4-amino-3-nitrobenzoic acid, has been identified as a potent inhibitor of the enzyme trans-sialidase (TcTS) in Trypanosoma cruzi. nih.govresearchgate.netresearchgate.net

In enzymatic assays, 4-amino-3-nitrobenzoic acid demonstrated a 77% inhibition of TcTS. nih.govresearchgate.net This enzyme is crucial for the parasite's survival and infectivity, as it is involved in the transfer of sialic acid from the host to the parasite's surface. researchgate.netresearchgate.net Interestingly, studies have shown that while some benzoic acid derivatives exhibit high enzymatic inhibition, they may have low trypanocidal activity, and vice versa, suggesting different mechanisms of action. researchgate.net Further investigation into the effect of 4-amino-3-nitrobenzoic acid on the expression level of the TS gene in T. cruzi epimastigotes revealed an increase in gene expression, confirming a direct effect on TcTS. nih.govresearchgate.net

Theoretical and In Vitro Studies on Receptor Binding Profiles

Theoretical studies, often employing computational methods like molecular docking, have been used to predict and analyze the binding of this compound derivatives to various biological receptors. These studies help in understanding the potential for these compounds to interact with specific receptor subtypes. For example, research on D3 receptor antagonists has utilized similar benzamide scaffolds to explore binding affinities and selectivities, providing insights into how structural modifications influence receptor interaction. While direct studies on this compound's receptor binding profile are not extensively detailed, the principles from related compounds suggest that the amide and nitro groups can participate in hydrogen bonding and other interactions within a receptor's binding pocket.

Modulation of Biological Pathways Through Ligand-Protein Interactions (e.g., KDM4 proteins)

The interaction of benzamide derivatives with proteins involved in key biological pathways is an active area of research. For instance, molecular docking studies have suggested that compounds with similar structures can bind to lysine (B10760008) demethylase (KDM) proteins, such as KDM4A, with high affinity. nih.gov These enzymes play a role in epigenetic regulation, and their dysregulation is implicated in various cancers. nih.gov The interaction is thought to be mediated by the specific functional groups on the benzamide scaffold, which can fit into the protein's binding site and potentially modulate its activity. nih.gov While direct experimental evidence for this compound is limited, these theoretical studies provide a basis for further investigation into its potential to modulate such pathways.

Antimicrobial Efficacy Investigations (Theoretical and In Vitro Focus)

While direct in-vitro studies on the antimicrobial properties of this compound are not extensively detailed in current literature, its structural features suggest a theoretical potential for such activity. This hypothesis is supported by research on closely related nitrobenzamide and methylamino-nitroaromatic analogs, which have demonstrated notable antimicrobial effects. The presence of the nitro group, a known pharmacophore in several antimicrobial agents, combined with the benzamide structure, forms the basis for these investigations.

Direct inhibition studies on this compound are not prominently published; however, the antimicrobial activity of its analogs provides context for its potential efficacy. For instance, a related compound, 4-Chloro-3-nitrobenzamide, has shown efficacy against the Gram-positive bacterium Staphylococcus aureus. Another structural analog, 4-(Methylamino)-3-nitrobenzaldehyde, which shares the core methylamino-nitroaromatic structure but features an aldehyde group instead of an amide, has been studied for its antimicrobial properties against various bacterial strains.

Research on other substituted benzamides and nitroaromatic compounds further supports the potential for antimicrobial activity. N-substituted benzimidazole derivatives, which can be synthesized from nitroaniline precursors, have shown positive antibacterial results against both E. coli and S. aureus. researchgate.net The general class of benzamides has been explored for a range of biological activities, including antimicrobial properties. ontosight.ai These findings suggest that this compound could serve as a valuable starting point for developing novel antimicrobial agents, though further direct experimental validation is required.

Table 1: Documented Antimicrobial Activity of Structural Analogs
Compound NameBacterial StrainObserved Activity / MIC (μg/mL)Reference
4-(Methylamino)-3-nitrobenzaldehydeGram-positive bacteria50 - 200
4-(Methylamino)-3-nitrobenzaldehydeGram-negative bacteria100 - 300
4-Chloro-3-nitrobenzamideStaphylococcus aureusEfficacy demonstrated, MIC comparable to gentamicin

Research into Potential as an Anti-inflammatory and Analgesic Precursor

The benzamide scaffold is a well-established structural motif in medicinal chemistry, with numerous derivatives exhibiting anti-inflammatory and analgesic properties. ontosight.aisaspublishers.com While this compound itself has not been the direct subject of extensive in-vivo studies, its potential as a precursor is inferred from research on analogous compounds.

Preliminary studies on the closely related compound 4-Amino-3-nitrobenzamide (B1280802) (the non-methylated amine analog) suggest it may function as an anti-inflammatory agent. One study noted that this analog demonstrated a significant reduction in inflammation markers in animal models, supporting its potential for development. Furthermore, the same compound has been evaluated for analgesic effects, showing promise in pain management applications. The broader class of N-acylhydrazone derivatives, which can be synthesized from related precursors, has also been reported to possess significant anti-inflammatory and analgesic activities. mdpi.com These findings collectively suggest that this compound is a viable candidate for synthetic modification to create novel compounds with potential therapeutic applications in inflammation and pain management.

Contextual Research within Anticoagulation Compound Development

One of the most significant areas of research involving this compound's structural family is in the synthesis of modern oral anticoagulants. Specifically, the corresponding carboxylic acid, 4-(Methylamino)-3-nitrobenzoic acid, is a pivotal intermediate in the industrial synthesis of Dabigatran, a direct thrombin inhibitor used to prevent blood clots. justia.comnewdrugapprovals.orggoogleapis.com

The synthesis process involves the reaction of 4-(Methylamino)-3-nitrobenzoic acid with another intermediate, ethyl 3-(pyridin-2-ylamino)propanoate. newdrugapprovals.orgacs.org This reaction forms a critical amide bond, resulting in the compound ethyl 3-({[4-(methylamino)-3-nitrophenyl]carbonyl}(pyridin-2-yl)amino)propanoate, which is a direct precursor to the core structure of Dabigatran. newdrugapprovals.orggoogleapis.comresearchgate.net The nitro group in this intermediate is subsequently reduced to an amino group, which is essential for the final cyclization step to form the benzimidazole ring system of Dabigatran. googleapis.comacs.org The synthesis of the key starting material, 4-(Methylamino)-3-nitrobenzoic acid, is itself a well-documented process, often starting from 4-chloro-3-nitrobenzoic acid. newdrugapprovals.orgpatsnap.com This contextual role places the 4-(methylamino)-3-nitrobenzoyl moiety at the heart of the development of important anticoagulation therapies.

Table 2: Key Synthesis Step for Dabigatran Intermediate
Starting MaterialReagentsProductPurity / YieldReference
4-chloro-3-nitrobenzoic acidAqueous methylamine4-(methylamino)-3-nitrobenzoic acid99.1% Purity (HPLC) newdrugapprovals.orggoogleapis.com
4-(methylamino)-3-nitrobenzoic acidThionyl chloride, N,N-dimethylformamide; followed by ethyl 3-(pyridin-2-ylamino)propanoate and triethylamineEthyl 3-({[4-(methylamino)-3-nitrophenyl]carbonyl}(pyridin-2-yl)amino)propanoate~82-94% Yield newdrugapprovals.orgacs.org

Research Related to Hair Growth Promotion Mechanisms

A thorough review of available scientific literature and patent databases does not indicate significant research directly linking this compound or its immediate derivatives to mechanisms of hair growth promotion. While various chemical compounds, including natural phytochemicals and synthetic molecules like minoxidil, are actively studied for their effects on the hair follicle cycle, this compound does not appear to be a focus in this specific research area. researchgate.netmdpi.com Some related nitroaromatic compounds have been mentioned in the context of hair dye compositions, but this application is distinct from the biological mechanisms of stimulating hair growth. google.com Therefore, at present, there is no established connection between this compound and hair growth promotion research.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-(Methylamino)-3-nitrobenzamide, and how can reaction conditions be controlled to improve yield?

  • Methodological Answer : The compound is typically synthesized via nucleophilic acyl substitution. For example, reacting 4-nitrobenzoyl chloride with methylamine derivatives under anhydrous conditions in dichloromethane or THF. Key parameters include maintaining low temperatures (0–5°C) to minimize side reactions and using triethylamine as a base to neutralize HCl byproducts . Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity (>95%). NMR and mass spectrometry are critical for structural validation .

Q. How can researchers address poor solubility of this compound in aqueous buffers for biological assays?

  • Methodological Answer : Solubility challenges arise from the nitro and methylamino groups, which reduce hydrophilicity. Strategies include:

  • Using co-solvents like DMSO (≤1% v/v) to pre-dissolve the compound before dilution in buffer.
  • Formulating with cyclodextrins (e.g., β-cyclodextrin) to enhance aqueous stability.
  • Modifying the solvent system (e.g., PBS with 0.1% Tween-80) for in vitro assays .

Q. What analytical techniques are most reliable for characterizing this compound and its derivatives?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., methylamino at C4, nitro at C3). Aromatic protons appear as distinct doublets in δ 7.5–8.5 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 210.0874 for C₉H₁₁N₃O₃).
  • HPLC-PDA : Assesses purity (>98%) using a C18 column and acetonitrile/water mobile phase .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of this compound analogs with enhanced kinase inhibition?

  • Methodological Answer :

  • Core Modifications : Replacing the nitro group with electron-withdrawing groups (e.g., Cl, CF₃) increases electrophilicity, potentially enhancing kinase binding .
  • Substituent Effects : Adding cyclopentyl or piperidine groups to the methylamino side chain improves selectivity for kinases like EGFR or BRAF .
  • Biological Testing : Use kinase profiling panels (e.g., Eurofins KinaseProfiler) to screen analogs at 1–10 µM concentrations. IC₅₀ values are calculated via ATP competition assays .

Q. What experimental approaches are used to study the interaction of this compound with cancer-related kinases?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Immobilize kinases (e.g., EGFR) on a CM5 chip and measure binding kinetics (kₐₙ, kₒff) at varying compound concentrations.
  • Crystallography : Co-crystallize the compound with kinase domains (e.g., PDB ID 6LU7) to identify hydrogen bonds with catalytic lysine residues .
  • Cellular Assays : Evaluate anti-proliferative effects in cancer cell lines (e.g., HCT-116) using MTT assays, with dose-response curves (72-hour exposure) .

Q. How does isotopic labeling (e.g., deuterium) of this compound impact pharmacokinetic studies?

  • Methodological Answer :

  • Deuterated Analogs : Synthesize 4-(Methylamino-d₃)-3-nitrobenzamide via deutero-methylamine. LC-MS/MS tracks metabolic stability in liver microsomes (e.g., human CYP450 isoforms) .
  • PK Parameters : Compare AUC, t₁/₂, and clearance rates between deuterated and non-deuterated forms in rodent models. Deuterium often reduces first-pass metabolism, enhancing bioavailability .

Q. What computational methods are employed to model the binding affinity of this compound to therapeutic targets?

  • Methodological Answer :

  • Docking Simulations : Use AutoDock Vina or Schrödinger Glide to predict binding poses in kinase active sites. Focus on π-π stacking with phenylalanine residues and hydrogen bonding with backbone amides .
  • Molecular Dynamics (MD) : Simulate ligand-protein complexes in GROMACS to assess stability over 100 ns trajectories. Calculate binding free energies via MM-PBSA .

Q. How can researchers assess the stability of this compound under physiological conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 37°C. Monitor degradation products via UPLC-QTOF.
  • Light Sensitivity : Conduct ICH Q1B photostability testing in a light cabinet (1.2 million lux-hours). Nitro groups may undergo photoreduction, requiring amber vial storage .

Q. What role do heterocyclic modifications (e.g., oxazolo-pyridine) play in enhancing the bioactivity of this compound derivatives?

  • Methodological Answer :

  • Heterocyclic Fusion : Introducing oxazolo[4,5-b]pyridine moieties increases planar rigidity, improving DNA intercalation or topoisomerase inhibition .
  • Biological Testing : Compare IC₅₀ values of heterocyclic derivatives vs. parent compound in bacterial (e.g., E. coli MIC assays) or anticancer models (e.g., NCI-60 panel) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.